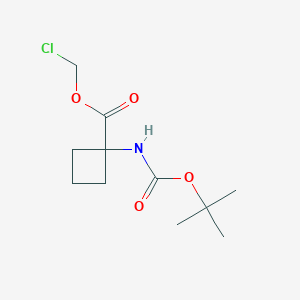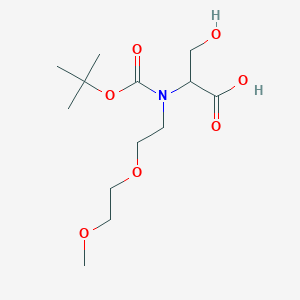
(2-(p-Tolyl)oxazol-4-yl)methanamin
Übersicht
Beschreibung
“(2-(p-Tolyl)oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da . It appears as a grey microcrystalline powder .
Molecular Structure Analysis
The molecular structure of “(2-(p-Tolyl)oxazol-4-yl)methanamine” can be analyzed using various spectroscopic techniques. For instance, its 1H-NMR (400 MHz, DMSO-d6) spectrum shows peaks at 8.00 (d, 2H, J = 8.0 Hz), 7.42 (d, 2H, J = 8.0 Hz), 4.45 (s, 2H), and 2.39 (s, 3H). Its 13C-NMR (100 MHz, DMSO-d6) spectrum shows peaks at 164.32, 161.97, 142.59, 130.40, 127.05, 121.11, 50.24, and 21.59 .Physical And Chemical Properties Analysis
“(2-(p-Tolyl)oxazol-4-yl)methanamine” is a grey microcrystalline powder . Its melting point (DSC) onset is at 174.63°C, with a peak max at 176.20°C . The compound’s calculated analysis for C10H11N3O (189.213) is: C, 63.48; H, 5.86; N, 22.21 .Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine in der medizinischen Chemie
(2-(p-Tolyl)oxazol-4-yl)methanamin: dient als vielseitiger Baustein bei der Synthese heterocyclischer Verbindungen. Aufgrund seiner strukturellen Ähnlichkeit zu biologisch aktiven Molekülen wird es bei der Entwicklung neuer Medikamente eingesetzt, insbesondere bei der Entwicklung von Molekülen mit potenziellen therapeutischen Anwendungen .
Insektizide und Akarizide
Diese Verbindung wurde in neuartige Pyrimidinamin-Derivate eingearbeitet, die eine signifikante insektizide und akarizide Aktivität zeigen. Solche Derivate haben sich als vielversprechend gegen Schädlinge wie Aphis fabae und Tetranychus cinnabarinus erwiesen, wobei einige Verbindungen kommerzielle Insektizide übertrafen .
Biomedizinische Materialplattformen
Der Oxazolinring, ein Teil dieser Verbindung, ist für die Entwicklung von Poly(2-oxazolin)en von entscheidender Bedeutung. Diese Materialien werden aufgrund ihrer hervorragenden physikalischen und biologischen Eigenschaften, wie z. B. Wasserlöslichkeit, Unsichtbarkeit in Organismen und Thermoempfindlichkeit, für ihre potenziellen Anwendungen in der Biomedizin untersucht .
Arzneimittel-Abgabesysteme
Die strukturellen Merkmale von This compound machen es für die Modifikation zu Polymeren geeignet, die in Arzneimittel-Abgabesystemen eingesetzt werden können. Diese Systeme zielen darauf ab, die Löslichkeit, Stabilität und Bioverfügbarkeit von Therapeutika zu verbessern .
Proteinmodifikation
Forscher untersuchen den Einsatz dieser Verbindung bei der Modifikation von Proteinen. Dies könnte zu Fortschritten im Bereich der Proteomik führen, wo präzise Modifikationen die Proteinfunktion oder -stabilität für Forschungs- oder therapeutische Zwecke verändern können .
Antifouling-Oberflächen
Die Derivate der Verbindung werden auf ihre Verwendung bei der Herstellung von Antifouling-Oberflächen untersucht. Diese Oberflächen widerstehen der Anlagerung von biologischen Materialien, was für medizinische Geräte und Implantate entscheidend ist, um Infektionen zu verhindern und die Biokompatibilität zu gewährleisten .
Wirkmechanismus
Target of Action
The primary target of (2-(p-Tolyl)oxazol-4-yl)methanamine is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite .
Mode of Action
(2-(p-Tolyl)oxazol-4-yl)methanamine interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .
Biochemical Pathways
Its interaction with the lmptr1 pocket suggests that it may disrupt the normal function of the lmptr1 enzyme, thereby affecting the survival and proliferation of the leishmania parasite .
Result of Action
The molecular and cellular effects of (2-(p-Tolyl)oxazol-4-yl)methanamine’s action are likely related to its interaction with the LmPTR1 pocket. By binding to this active site, the compound may inhibit the function of the LmPTR1 enzyme, leading to a decrease in the survival and proliferation of the Leishmania parasite .
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOJNCQAYOJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33105-96-3 | |
| Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416010.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1416011.png)






![3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid](/img/structure/B1416018.png)


![3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1416027.png)

![4-(2-Bromo-6-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416032.png)